dPEG(R)8-SATA is a heterobifunctional crosslinker designed to introduce a protected sulfhydryl group onto primary amines of proteins, peptides, and other biomolecules. It consists of three key components: an N-hydroxysuccinimide (NHS) ester for amine-specific reactions, an S-acetyl (SATA) group that provides a latent thiol which can be deprotected on demand, and a discrete polyethylene glycol (dPEG®) linker of exactly eight ethylene oxide units. This specific, monodisperse PEG linker is critical for its primary procurement-relevant properties: it imparts significant water solubility to the reagent and the resulting conjugate, and it helps reduce aggregation and potential immunogenicity of the modified biomolecule.
Replacing dPEG(R)8-SATA with seemingly similar alternatives introduces significant process and performance risks. Using the non-PEGylated parent compound, SATA, necessitates dissolution in organic solvents like DMSO, which can compromise the stability of sensitive proteins and complicates reaction workflows. Opting for traditional, polydisperse PEG-SATA reagents results in a heterogeneous mixture of conjugates with varying linker lengths. This lack of structural definition (polydispersity) leads to poor batch-to-batch reproducibility and significant analytical challenges, which is often unacceptable for therapeutic and diagnostic applications. Furthermore, selecting a different dPEG® linker length is not a trivial substitution; linker length is a critical parameter that directly impacts the stability, pharmacokinetics, and in vivo efficacy of the final conjugate, with shorter or longer linkers often yielding suboptimal performance.
Unlike its parent compound SATA, which is hydrophobic, dPEG(R)8-SATA incorporates a hydrophilic dPEG® linker. This modification allows it to be dissolved and reacted directly in aqueous buffers without requiring an organic co-solvent such as DMSO or DMF. The parent SATA compound must first be dissolved in a dry, water-miscible organic solvent before being added to an aqueous protein solution.
| Evidence Dimension | Solubility / Required Solvent |
| Target Compound Data | Soluble and reactive in aqueous buffers |
| Comparator Or Baseline | SATA (non-PEGylated): Requires dissolution in dry organic solvent (e.g., DMSO, DMF) prior to use |
| Quantified Difference | Qualitative but absolute: Eliminates the requirement for an organic solvent step in the process. |
| Conditions | Standard bioconjugation reaction setup with amine-containing biomolecules. |
This simplifies bioconjugation workflows, improves process efficiency, and crucially, avoids exposing sensitive proteins to organic solvents that can cause denaturation and loss of function.
In a preclinical study evaluating the impact of PEG linker size on the pharmacokinetics of high-DAR (Drug-to-Antibody Ratio of 8) ADCs, a clear performance threshold was observed at the PEG8 length. ADC plasma clearance in rats rapidly increased for all conjugates bearing PEGs smaller than PEG8. However, increasing the linker size beyond PEG8 to PEG12 or PEG24 had little additional impact on reducing clearance, indicating that PEG8 provides the optimal pharmacokinetic benefit.
| Evidence Dimension | ADC Plasma Clearance Rate |
| Target Compound Data | Clearance rate plateaus, reaching a minimum (optimal) level. |
| Comparator Or Baseline | ADCs with <PEG8 linkers: Rapidly increased clearance. ADCs with >PEG8 linkers (PEG12, PEG24): Minimal further decrease in clearance. |
| Quantified Difference | The PEG8 linker is the minimum length required to achieve the maximal reduction in plasma clearance. |
| Conditions | In vivo study in Sprague-Dawley rats with a nonbinding IgG ADC at a DAR of 8, single 3 mg/kg IV dose. |
For developers of ADCs, selecting the PEG8 linker avoids the poor pharmacokinetic performance of shorter linkers while preventing the use of unnecessarily long linkers that add complexity without providing further benefit to plasma exposure.
The length of the PEG linker is directly correlated with the in vivo tolerability of ADCs, particularly those with high drug loading. In a study with DAR 8 conjugates, those bearing PEG linkers smaller than PEG8 were not tolerated by mice at a 50 mg/kg dose. A separate study in rats demonstrated that ADCs with PEG8 or PEG12 linkers had minimal effects on reticulocyte and platelet counts, whereas conjugates with shorter or no PEG linkers caused significant reductions in these hematological markers.
| Evidence Dimension | In Vivo Tolerability |
| Target Compound Data | Conjugates with PEG8 linkers were well-tolerated. |
| Comparator Or Baseline | Conjugates with <PEG8 linkers were not tolerated at the tested dose. |
| Quantified Difference | Absolute difference in survival/tolerability at a 50 mg/kg dose in a mouse model. |
| Conditions | Tolerability study in Balb/C mice, single 50 mg/kg intraperitoneal dose of DAR 8 ADCs. |
This evidence demonstrates that the choice of a PEG8 linker is a critical factor for passing preclinical tolerability studies, making it a superior precursor for developing viable therapeutic candidates.
dPEG(R)8-SATA is a monodisperse compound (Polydispersity Index, Đ = 1), meaning it consists of a single, defined molecular weight (441.51 g/mol for the amino-dPEG8-acid core structure). This is a fundamental structural advantage over traditional, polydisperse PEG reagents, which are composed of a distribution of different polymer chain lengths and molecular weights.
| Evidence Dimension | Polydispersity Index (Đ) |
| Target Compound Data | Đ = 1 (Monodisperse) |
| Comparator Or Baseline | Traditional PEG reagents: Đ > 1 (Polydisperse) |
| Quantified Difference | Structural homogeneity vs. heterogeneity. |
| Conditions | Material specification and manufacturing. |
For therapeutic and diagnostic product development, using a monodisperse reagent is critical for ensuring batch-to-batch consistency, simplifying analytical characterization, and meeting the stringent regulatory requirements for a well-defined product.
dPEG(R)8-SATA is the right choice for creating ADCs with high drug-to-antibody ratios (e.g., DAR 8). The PEG8 linker provides the optimal length to mitigate hydrophobicity-driven plasma clearance and improve in vivo tolerability, both of which are critical hurdles for highly loaded ADCs.
When modifying proteins that are prone to denaturation or aggregation in the presence of organic solvents, dPEG(R)8-SATA's aqueous solubility makes it an indispensable tool. It allows for efficient thiolation in standard aqueous buffers, preserving the protein's native conformation and biological activity.
For the production of therapeutic proteins, diagnostic reagents, or other conjugates where lot-to-lot consistency is paramount, the monodisperse nature of dPEG(R)8-SATA is a key enabler. It ensures the creation of a homogeneous, structurally defined product, which simplifies analytical validation and supports a smoother regulatory submission process.